5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine
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Overview
Description
5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a methoxyphenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps. One common method includes the reaction of 3-methoxyphenyl hydrazine with N-methyl-N-[(1-methylimidazol-2-yl)methyl]amine in the presence of a triazine precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(2-methylimidazol-1-yl)isophthalic acid: Shares the imidazole moiety but differs in the overall structure and functional groups.
1-methylimidazole-2-carbaldehyde: Contains the imidazole ring but lacks the triazine and methoxyphenyl groups
Uniqueness
5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine is unique due to its combination of a triazine ring, methoxyphenyl group, and imidazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-21-8-7-17-15(21)11-22(2)16-19-14(10-18-20-16)12-5-4-6-13(9-12)23-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBIMXKMQFLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C2=NC(=CN=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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